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Compound of Interest

Compound Name: (S)-(+)-Canadaline-d3

Cat. No.: B15554323 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-Canadaline-d3, a deuterated isotopologue of the naturally occurring

tetrahydroprotoberberine alkaloid (S)-(+)-Canadaline, presents a valuable tool in

pharmacokinetic and metabolic studies. The incorporation of deuterium atoms provides a

distinct mass signature for analytical detection without significantly altering the molecule's

chemical properties. This technical guide provides a comprehensive overview of the chemical

structure, properties, and analytical considerations for (S)-(+)-Canadaline-d3, alongside

relevant information for its non-deuterated counterpart.

Chemical Structure and Physicochemical Properties
(S)-(+)-Canadaline-d3 is a tetracyclic isoquinoline alkaloid. The deuterium atoms are located

on the N-methyl group. The chemical structure and key physicochemical properties are

summarized below.

Chemical Structure:

Systematic Name: (S)-9,10-dimethoxy-2,3-(methylenedioxy)-5,8,13,13a-tetrahydro-6H-

dibenzo[a,g]quinolizine-N-methyl-d3

Molecular Formula: C₂₁H₂₀D₃NO₅
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Molecular Weight: 372.43 g/mol [1]

CAS Number: 2714473-99-9[1]

Table 1: Physicochemical Properties of (S)-(+)-Canadaline and its Deuterated Analog

Property (S)-(+)-Canadaline
(S)-(+)-Canadaline-
d3

Data Source

Molecular Formula C₂₁H₂₃NO₅ C₂₁H₂₀D₃NO₅ -

Molecular Weight 369.41 g/mol 372.43 g/mol [1] Calculated,[1]

Melting Point Data not available Data not available -

Solubility Data not available Data not available -

Optical Rotation Data not available Data not available -

Note: Specific experimental data for the melting point, solubility, and optical rotation of both (S)-

(+)-Canadaline and its d3 analog are not readily available in the public domain.

Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of (S)-
(+)-Canadaline-d3. While specific spectral data for the deuterated compound is not publicly

available, data for the non-deuterated form can be inferred from studies on related compounds

and general principles of spectroscopy.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are primary tools for elucidating the complex ring system of canadaline. The

expected chemical shifts for (S)-(+)-Canadaline are based on its tetrahydroprotoberberine

scaffold. In the ¹H NMR spectrum of (S)-(+)-Canadaline-d3, the signal corresponding to the N-

methyl protons would be absent.

2.2. Mass Spectrometry (MS)
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Mass spectrometry is essential for confirming the molecular weight and isotopic enrichment of

(S)-(+)-Canadaline-d3. The molecular ion peak in the mass spectrum of the deuterated

compound will be observed at m/z 372.43, which is three mass units higher than that of the

non-deuterated (S)-(+)-Canadaline (m/z 369.41). Fragmentation patterns can provide further

structural information.

Synthesis and Experimental Protocols
The synthesis of (S)-(+)-Canadaline and its deuterated analog typically involves a multi-step

sequence. A common strategy for constructing the tetrahydroprotoberberine core is the Pictet-

Spengler reaction.

3.1. General Synthetic Approach

A plausible synthetic route to (S)-(+)-Canadaline would involve the condensation of a

substituted phenethylamine derivative with a substituted phenylacetaldehyde, followed by

cyclization. The introduction of the deuterium label can be achieved by using a deuterated

methylating agent, such as iodomethane-d3, in the final N-methylation step.

Diagram 1: General Synthetic Workflow for (S)-(+)-Canadaline-d3
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A generalized synthetic workflow for (S)-(+)-Canadaline-d3.

3.2. Experimental Protocol: Pictet-Spengler Reaction (General)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b15554323?utm_src=pdf-body-img
https://www.benchchem.com/product/b15554323?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15554323?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This is a generalized protocol and would require optimization for the specific synthesis of (S)-

(+)-Canadaline.

Reactant Preparation: A solution of the appropriately substituted β-phenylethylamine is

prepared in a suitable aprotic solvent (e.g., dichloromethane or toluene) under an inert

atmosphere.

Condensation: The substituted phenylacetaldehyde is added to the solution, followed by an

acid catalyst (e.g., trifluoroacetic acid or p-toluenesulfonic acid).

Reaction: The mixture is stirred at room temperature or heated to reflux, and the reaction

progress is monitored by thin-layer chromatography (TLC).

Work-up: Upon completion, the reaction is quenched, and the product is extracted with an

organic solvent.

Purification: The crude product is purified by column chromatography to yield the

tetrahydroisoquinoline intermediate.

Biological Activity and Mechanism of Action
(S)-(+)-Canadaline belongs to the tetrahydroprotoberberine class of alkaloids, which are known

to exhibit a range of pharmacological activities, primarily through their interaction with

neurotransmitter receptors.

4.1. General Activity of Tetrahydroprotoberberines

This class of compounds has been reported to interact with:

Dopamine Receptors: Many tetrahydroprotoberberines exhibit affinity for both D1 and D2

dopamine receptors.

Sigma Receptors: Affinity for sigma receptors has also been observed for some compounds

in this class.

These interactions suggest potential applications in the treatment of various central nervous

system disorders.
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4.2. Specific Activity of Canadine

Studies on canadine (the racemic mixture or unspecified stereoisomer) have indicated:

Antioxidant Activity: Canadine has been shown to possess antioxidant properties.

Low Cytotoxicity: Compared to related alkaloids like berberine, canadine exhibits lower

cytotoxicity.

The specific biological activity and receptor binding affinities of the (S)-(+)-enantiomer are not

well-documented in publicly available literature.

Diagram 2: Potential Signaling Pathways Affected by Tetrahydroprotoberberines
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Potential interactions of (S)-(+)-Canadaline with neurotransmitter systems.

Conclusion
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(S)-(+)-Canadaline-d3 is a critical tool for advanced pharmaceutical research, enabling precise

quantification in complex biological matrices. While specific experimental data for this

deuterated compound and its parent molecule are limited in the public domain, this guide

provides a foundational understanding of its chemical nature, expected analytical

characteristics, and potential biological relevance based on the broader class of

tetrahydroprotoberberine alkaloids. Further research is warranted to fully elucidate the specific

physicochemical properties and pharmacological profile of (S)-(+)-Canadaline and its

deuterated isotopologues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15554323?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

